molecular formula C10H10ClN B3253971 1-(2-chloroethyl)-1H-indole CAS No. 23060-72-2

1-(2-chloroethyl)-1H-indole

Cat. No.: B3253971
CAS No.: 23060-72-2
M. Wt: 179.64 g/mol
InChI Key: LLQLTXXWIKRBNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Functionalization

1-(2-Chloroethyl)-1H-Indole is an important derivative of the indole nucleus, a key structural component in many biologically active compounds. Indole derivatives have been synthesized and functionalized using various methods, including palladium-catalyzed reactions. Such reactions are highly valued for their tolerance to a wide range of functionalities, making them applicable to complex molecules (Cacchi & Fabrizi, 2005).

Anti-Inflammatory Agents

Research has been conducted on the synthesis of new chalcone derivatives using indole compounds, which have shown promising results as anti-inflammatory agents. This includes the reaction of indole with chloroacetylchloride to form various derivatives (Rehman, Saini, & Kumar, 2022).

Biological Properties and Drug Synthesis

The indole nucleus is significant in the synthesis of molecules with diverse biological properties, such as anti-tumor and anti-inflammatory activities. These properties are often linked to DNA and protein interactions. A variety of synthesis techniques have been developed to produce compounds with indole structures, which are further utilized in drug synthesis (Geetha et al., 2019).

Anion Sensing Ability

Indole derivatives have been studied for their application in technology, particularly in anion sensing. Certain indole derivatives demonstrate selective recognition and sensing abilities towards specific anions, a property that can be visually detected and measured using spectroscopic techniques (Bayindir & Saracoglu, 2016).

Pharmacological Properties

The indole ring, including its chloro derivative forms, is recognized for its presence in various pharmacologically important compounds. These derivatives exhibit properties such as anti-HIV, antitumor, and anticancer activities. The synthesis and functionalization of these indole derivatives have been an area of focus due to their significant medicinal value (Li, Hu, Chen, & Su, 2010).

Electrosynthetic Applications

The electrosynthetic properties of this compound have been explored, showing its utility in the production of compounds like 1H-indole through electrochemical reductions. This demonstrates its potential in various synthetic routes (Du & Peters, 2010).

Mechanism of Action

In a biological context, this refers to how the compound interacts with biological systems at the molecular level. It could involve binding to specific proteins, altering cellular processes, or affecting signal transduction .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or proposing future research directions. It could involve potential applications, modifications to improve its properties, or addressing unanswered questions about the compound .

Properties

IUPAC Name

1-(2-chloroethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQLTXXWIKRBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

An oil dispersion (7.2 g) of sodium hydride (0.21 mol) and tetrahydrofuran (50 ml) were placed in a 500-ml flask equipped with a stirrer and a condenser tube, and the mixture was stirred in an ice-water bath. Indole (24.60 g, 0.21 mol) dissolved in tetrahydrofuran (100 ml) was gradually added dropwise to the mixture. After completion of addition, the ice-water bath was removed, and the mixture was stirred for one hour at room temperature. Subsequently, 2-chloroethyl p-toluenesulfonate (49.29 g, 0.21 mol) was added, and the mixture was allowed to react for 15 hours while being stirred under heat-reflux conditions. After completion of reaction, insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure. The reaction mixture was purified by silica gel column chromatography to obtain 1-(2-chloroethyl)indole (15.4 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
49.29 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

NaH (0.253 g; 0.11 mole of 60% NaH in suspension in mineral oil, previously washed with pentane) is added to a solution of indole (1.17 g; 0.1 mole) in 10 mL of DMF placed under a nitrogen atmosphere, then the reaction mixture is stirred for 30 minutes at ambient temperature. 1-bromo 2-chloroethane is then added. After reaction for 2 hours, the reaction mixture is treated by the slow addition of water and extracted with ethyl acetate. The organic phase is washed with water then with a saturated aqueous solution of NaCl, dried over anhydrous Na2SO4, filtered and evaporated under vacuum. The residue obtained is purified by chromatography on silica gel. The 1-(2-chloroethyl)indole is obtained pure with a yield of 80%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.17 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a flask of 500 ml capacity fitted with a stirrer and cooling tube, there were introduced 7.2 g (corresponding to 0.21 mol) of an oil dispersion of NaH and 50 ml of tetrahydrofuran, and the mixture was stirred on an ice-water bath. Into this mixture there was added dropwise, little by little, a solution in which 24.60 g (0.21 mol) of indole were dissolved in 100 ml of tetrahydrofuran. After completion of the dropwise addition, the ice-water bath was removed and the mixture was stirred for one hour at room temperature. Then, 49.29 g (0.21 mol) of 2-chloroethyl-p-toluene sulfonate were added, and the reaction performed under heated reflux whilst stirring for 15 hours. After completion of the reaction, the undissolved material was removed by filtration, and concentration was performed under reduced pressure. This reaction mixture was purified by column chromatography using silica gel, to obtain 15.4 g of 1-(2-chloroethyl)indole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
49.29 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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